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Compound of Interest

Compound Name: R 59-022

Cat. No.: B1678719

Audience: Researchers, scientists, and drug development professionals.
Introduction:

R 59-022 is a potent and specific cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2] It
has emerged as a valuable chemical tool for studying macropinocytosis, a fundamental cellular
process of bulk fluid and solute uptake.[1][3] Macropinocytosis is implicated in various
physiological and pathological processes, including nutrient uptake in cancer cells, immune
surveillance, and pathogen entry.[4][5][6][7] These application notes provide a comprehensive
overview of R 59-022, its mechanism of action, and detailed protocols for its use in
macropinocytosis research.

Mechanism of Action

R 59-022 inhibits the enzymatic activity of diacylglycerol kinase (DGK), which catalyzes the
phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] Both DAG and
PA are critical second messengers in a variety of signaling cascades. In the context of
macropinocytosis, the inhibition of DGK by R 59-022 leads to an accumulation of DAG and a
reduction in PA levels. This perturbation of the DAG/PA balance disrupts the downstream
signaling events that are essential for the actin cytoskeleton rearrangements required for the
formation of macropinosomes.[1][8] Specifically, this disruption is thought to interfere with the
activation of small GTPases like Racl, which are master regulators of the actin dynamics that
drive the membrane ruffling and closure of macropinocytic cups.[1]
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Caption: R 59-022 inhibits DGK, disrupting macropinocytosis signaling.
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Applications

The primary application of R 59-022 is as a selective inhibitor to probe the role of DGK and
macropinocytosis in various biological systems.

 Virology: R 59-022 has been instrumental in demonstrating the reliance of certain viruses,
such as Ebola and Marburg filoviruses, on macropinocytosis for cellular entry.[1][3][9] It can
be used to block viral uptake and dissect the molecular mechanisms of viral entry.

o Cancer Biology: Many cancer cells upregulate macropinocytosis to scavenge nutrients from
the extracellular environment to support their rapid growth.[4][5][10] R 59-022 can be used to
investigate the dependency of cancer cells on this pathway for survival and proliferation, and
to explore macropinocytosis inhibition as a potential therapeutic strategy.

» Immunology: Macropinocytosis is a key process for antigen presentation by immune cells
like dendritic cells and macrophages.[7] R 59-022 can be employed to study the role of DGK
signaling in antigen uptake and the subsequent immune response.

Quantitative Data

The following table summarizes the key quantitative data for R 59-022 in the context of
macropinocytosis inhibition.
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Experimental Protocols

Here we provide detailed protocols for key experiments to study macropinocytosis using R 59-
022.

Protocol 1: Dextran Uptake Assay to Quantify
Macropinocytosis

This protocol is used to quantify the rate of macropinocytosis by measuring the uptake of a
fluorescently labeled high-molecular-weight dextran.

Fix cells and stain nuclei Image cells using Quantify dextran-positive
(e.g., with DAPI) fluorescence microscopy vesicles per cell

Seed cells in a
multi-well plate

Pre-treat cells with
R 59-022 or vehicle

Add fluorescent dextran Wash cells to remove
and incubate excess dextran

Click to download full resolution via product page

Caption: Workflow for the dextran uptake assay.
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Materials:

e Cells of interest (e.g., Vero cells)

o Complete cell culture medium

e Serum-free medium

* R 59-022 (stock solution in DMSO)

¢ Vehicle control (DMSO)

e Fluorescein- or TMR-labeled dextran (70 kDa)

e Phosphate-buffered saline (PBS)

» 4% paraformaldehyde (PFA) in PBS

o DAPI or Hoechst stain

o Multi-well imaging plates (e.g., 96-well black, clear bottom)
o Fluorescence microscope or high-content imager
Procedure:

e Cell Seeding: Seed cells into a multi-well imaging plate at a density that will result in
approximately 70-80% confluency on the day of the experiment.

e Pre-treatment with Inhibitor:

[¢]

On the day of the experiment, aspirate the culture medium.

[¢]

Wash the cells once with serum-free medium.

[e]

Add serum-free medium containing the desired concentration of R 59-022 (e.g., 5 uM) or
vehicle control (e.g., 0.1% DMSO).

[e]

Incubate for 30 minutes to 1 hour at 37°C.[1][11]
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o Dextran Uptake:

o Without removing the inhibitor-containing medium, add fluorescently labeled dextran to a
final concentration of 1 mg/mL.

o Incubate for 30 minutes at 37°C.[1][11]
e Washing:
o Aspirate the dextran-containing medium.
o Wash the cells three times with cold PBS to remove extracellular dextran.
e Fixation and Staining:
o Fix the cells with 4% PFA for 15 minutes at room temperature.
o Wash the cells twice with PBS.
o Stain the nuclei with DAPI or Hoechst solution for 10 minutes at room temperature.
o Wash the cells twice with PBS.
e Imaging and Quantification:

o Image the cells using a fluorescence microscope. Acquire images in the DAPI/Hoechst
channel and the channel corresponding to the fluorescent dextran.

o Quantify the number and/or total fluorescence intensity of dextran-positive vesicles per cell
using image analysis software (e.g., ImageJ, CellProfiler). The "macropinocytic index" can
be calculated as the total area of dextran-positive vesicles divided by the number of cells.
[12]

Protocol 2: Viral-Like Particle (VLP) Internalization
Assay

This protocol assesses the effect of R 59-022 on the macropinocytic uptake of viral-like
particles (VLPs).
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Materials:

e Cells of interest (e.g., Vero, HT1080)

e Fluorescently labeled VLPs (e.g., mCherry-VLPSs)

e R 59-022

e Vehicle control (DMSO)

o Complete and serum-free media

e Trypsin-EDTA

o Flow cytometer

Procedure:

e Cell Seeding: Seed cells in a multi-well plate (e.g., 48-well) to reach approximately 90%
confluency.[1]

 Inhibitor Pre-treatment: Pre-treat cells with R 59-022 (e.g., 10 uM) or vehicle in serum-free
medium for 1 hour at 37°C.[1]

e VLP Binding:

o Cool the plate on ice for 10 minutes.

o Add fluorescent VLPs to the cells and incubate at 4°C for 1 hour to allow for binding but
not internalization.

e [nternalization:

o Wash the cells with cold PBS to remove unbound VLPs.

o Add pre-warmed serum-free medium containing R 59-022 or vehicle and incubate at 37°C
for 1-3 hours to allow internalization.[1][13]

e Removal of Surface-Bound VLPs:
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o Wash the cells with PBS.

o Treat the cells with trypsin-EDTA to detach the cells and strip off any remaining surface-
bound VLPs.

o Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

e Flow Cytometry:
o Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).

o Analyze the fluorescence of the cells using a flow cytometer to quantify the amount of
internalized VLPs.

Protocol 3: Live-Cell Imaging of Macropinocytosis

This protocol allows for the real-time visualization of macropinosome formation and the effect of
R 59-022.

Transfect cells with Seed transfected cells Pre-treat with R 59-022
actin biosensor (e.g., GFP-Utrophin) on imaging dish or vehicle

Click to download full resolution via product page

Caption: Workflow for live-cell imaging of macropinocytosis.

Materials:

e Cells of interest

e Plasmid encoding an actin biosensor (e.g., GFP-Utrophin)
o Transfection reagent

¢ Glass-bottom imaging dishes

o Live-cell imaging medium
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* R 59-022

o Fluorescently labeled dextran or VLPs

o Confocal microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

o Transfection: Transfect cells with a plasmid encoding an actin biosensor according to the
manufacturer's protocol. This will allow for the visualization of actin dynamics.[1]

o Cell Seeding: 24 hours post-transfection, re-seed the cells onto glass-bottom imaging
dishes.[1]

« Inhibitor Treatment: On the day of imaging, replace the medium with live-cell imaging
medium containing R 59-022 (e.g., 5 uM) or vehicle and incubate for at least 30 minutes in
the environmental chamber of the microscope.[11]

e Live Imaging:

o Add fluorescently labeled dextran or VLPs to the imaging dish.

o Immediately begin acquiring time-lapse images using a confocal microscope. Capture
images in the GFP channel (for actin) and the channel for the fluorescent cargo.

e Analysis: Analyze the time-lapse series to observe the formation of actin-rich membrane
ruffles and their closure into macropinosomes in control cells. In R 59-022-treated cells,
assess the inhibition of these processes and the reduction in cargo uptake.

Disclaimer: These protocols are intended as a guide and may require optimization for specific
cell types and experimental conditions. Always consult the relevant literature and perform
appropriate controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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